4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate
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Overview
Description
4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound features a benzene ring substituted with isopropyl and dichloromethyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the sulfonation of 4,5-dichloro-2-methylbenzene using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. This intermediate is then reacted with 4-(Propan-2-yl)phenol under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction is facilitated by the electron-withdrawing sulfonate group, making the aromatic ring more susceptible to electrophilic attack.
Nucleophilic Substitution: The presence of chlorine atoms allows for nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms under suitable conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include sulfur trioxide, chlorosulfonic acid, and various electrophiles.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Nucleophilic Substitution: Products include substituted benzene derivatives where chlorine atoms are replaced by nucleophiles.
Scientific Research Applications
4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group enhances the compound’s ability to participate in electrophilic and nucleophilic reactions, making it a valuable intermediate in various chemical processes . The presence of chlorine atoms further facilitates these reactions by stabilizing the intermediate species formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
- 4-(Propan-2-yl)phenyl 4-chlorobenzene-1-sulfonate
- 4-(Propan-2-yl)phenyl 2,5-dichlorobenzene-1-sulfonate
- 4-(Propan-2-yl)phenyl 3,4-dichlorobenzene-1-sulfonate
Uniqueness
4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The combination of isopropyl and dichloromethyl groups provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
(4-propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3S/c1-10(2)12-4-6-13(7-5-12)21-22(19,20)16-9-15(18)14(17)8-11(16)3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQSKZVEZOKQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)C(C)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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